REACTION_CXSMILES
|
C1O[C:4]2([CH2:9][CH2:8][C:7]([CH2:11][CH2:12][CH2:13][OH:14])(O)[CH2:6][CH2:5]2)[O:3]C1.C(N(C(C)C)CC)(C)C.S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O>C(Cl)Cl>[O:14]1[C:7]2([CH2:6][CH2:5][C:4](=[O:3])[CH2:9][CH2:8]2)[CH2:11][CH2:12][CH2:13]1
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Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C1COC2(CCC(CC2)(O)CCCO)O1
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Name
|
|
Quantity
|
3.37 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.64 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
After 30 min the reaction mixture was washed with water
|
Duration
|
30 min
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solvent was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
removed in vacuo
|
Type
|
DISSOLUTION
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Details
|
The residue was dissolved in 30 mL of tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
After 5 h at room temperature the reaction mixture was diluted with water
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Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulfate the solvent
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCCC12CCC(CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |